Bipyridine, [(4-methoxyphenyl)sulfonyl]-
Description
Overview of 2,2'-Bipyridine (B1663995) Derivatives as Versatile Scaffolds in Coordination and Organic Chemistry
2,2'-Bipyridine (bpy) is a cornerstone ligand in the field of coordination chemistry, first discovered in 1888. nih.gov It is a bidentate chelating ligand, meaning it binds to a central metal atom through two of its nitrogen atoms, forming a stable five-membered ring. wikipedia.org This ability to form robust complexes with a vast array of transition metals has made it one of the most widely used ligands in the field. nih.govwikipedia.org
The versatility of the 2,2'-bipyridine scaffold lies in its modifiable structure. nih.gov The pyridine (B92270) rings can be substituted with various functional groups, which allows for the fine-tuning of the electronic and steric properties of the resulting metal complexes. wikipedia.orgmdpi.com For instance, introducing electron-donating or electron-withdrawing groups can alter the redox potentials and photophysical properties of the complexes, which is crucial for applications in areas like catalysis, dye-sensitized solar cells, and luminescent materials. mdpi.comnih.gov Numerous synthetic methods, including Suzuki, Negishi, and Stille coupling reactions, have been developed to create a wide range of symmetrically and unsymmetrically substituted bipyridine derivatives. nih.govmdpi.com
Significance of Sulfonyl Functionalization in Ligand Design and Molecular Engineering
Its strong electron-withdrawing nature can modulate the electronic properties of the ligand, which in turn affects the stability and reactivity of the metal complexes it forms. The polarity of the sulfonyl group and its ability to act as a hydrogen bond acceptor can enhance solubility and influence intermolecular interactions, guiding the self-assembly of molecules into larger supramolecular structures. Furthermore, the tetrahedral geometry of the sulfonyl group can impose specific conformational constraints on the ligand, which is a key aspect of rational ligand design for creating selective catalysts or materials with specific structural properties.
Scope and Research Focus on Bipyridine, [(4-methoxyphenyl)sulfonyl]-
The specific compound, Bipyridine, [(4-methoxyphenyl)sulfonyl]-, represents a targeted design within the broader class of arylsulfonyl-substituted bipyridines. This molecule integrates the 2,2'-bipyridine framework, known for its chelating ability, with a (4-methoxyphenyl)sulfonyl group. The research interest in such a molecule stems from the interplay of its constituent parts.
The bipyridine unit serves as the primary metal-binding site. The sulfonyl group acts as a rigid and strongly electron-withdrawing linker, which is expected to influence the electron density on the bipyridine rings and, consequently, the properties of any resulting metal complex. The terminal 4-methoxyphenyl (B3050149) group introduces an electron-donating methoxy (B1213986) moiety, which could electronically counteract the sulfonyl group's effect to some extent, allowing for nuanced control over the ligand's electronic character.
While specific research findings on Bipyridine, [(4-methoxyphenyl)sulfonyl]- are not extensively documented in publicly available literature, suggesting it may be a novel compound or a target for future synthesis, its structure points to potential applications. The combination of a classic chelating unit with electronically tunable arylsulfonyl substituents makes it a candidate for studies in catalysis, materials science, and the development of new luminescent probes, where precise control over electronic and photophysical properties is paramount. Synthetic strategies to access this molecule would likely involve the coupling of a pre-functionalized bipyridine with a 4-methoxybenzenesulfonyl derivative or the direct sulfonylation of a bipyridine precursor.
Chemical Compound Data
Below are the details for the primary chemical compound discussed in this article, as well as related foundational compounds.
Table 1: Properties of Bipyridine, [(4-methoxyphenyl)sulfonyl]- Note: Data for this compound is predicted based on its chemical structure, as it is not widely cataloged.
Interactive Data Table
| Identifier | Value |
| IUPAC Name | 4-((4-methoxyphenyl)sulfonyl)-2,2'-bipyridine |
| Molecular Formula | C₁₇H₁₄N₂O₃S |
| SMILES | COC1=CC=C(C=C1)S(=O)(=O)C2=CC=NC(=C2)C3=CC=CC=N3 |
| InChI | InChI=1S/C17H14N2O3S/c1-22-14-10-8-13(9-11-14)23(20,21)17-7-12-19-16(17)15-6-4-5-7-18-15/h4-12H,1-3H3 |
| InChIKey | YWLPKQLYJGSXTM-UHFFFAOYSA-N |
Table 2: Properties of Related Chemical Compounds
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(4-methoxyphenyl)sulfonyl-2-pyridin-2-ylpyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3S/c1-22-13-7-9-14(10-8-13)23(20,21)16-6-4-12-19-17(16)15-5-2-3-11-18-15/h2-12H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTSDQPBDUPKZPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2=C(N=CC=C2)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80811474 | |
| Record name | 3-(4-Methoxybenzene-1-sulfonyl)-2,2'-bipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80811474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62146-86-5 | |
| Record name | 3-(4-Methoxybenzene-1-sulfonyl)-2,2'-bipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80811474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Coordination Chemistry of Bipyridine, 4 Methoxyphenyl Sulfonyl Ligands
Spectroscopic Characterization of Metal-Bipyridine, [(4-methoxyphenyl)sulfonyl]- Complexes
Advanced NMR Spectroscopic Analysis (e.g., 1H NMR, 13C NMR)
No experimental or theoretical NMR data (¹H NMR or ¹³C NMR) for coordination complexes of "Bipyridine, [(4-methoxyphenyl)sulfonyl]-" have been published. While general principles of NMR spectroscopy are used to characterize bipyridine complexes—observing shifts in proton and carbon signals upon coordination to a metal center to understand ligand binding and electronic effects—no specific data exists for this ligand. rsc.orgmdpi.com
Infrared Spectroscopy for Coordination Analysis
There is no available information on the infrared (IR) spectroscopic analysis of "Bipyridine, [(4-methoxyphenyl)sulfonyl]-" or its metal complexes. IR spectroscopy is a crucial tool for studying coordination compounds, often used to observe shifts in the vibrational frequencies of the ligand upon complexation, such as the C=N and C=C stretching modes in the bipyridine rings, and to identify characteristic bands of the sulfonyl group (S=O stretches). rsc.orgresearchgate.netresearchgate.net Without experimental data, a detailed analysis for this specific ligand is not possible.
Single Crystal X-ray Diffraction for Solid-State Structure Determination
No single-crystal X-ray diffraction data has been reported for any metal complex containing the "Bipyridine, [(4-methoxyphenyl)sulfonyl]-" ligand. This technique is definitive for determining the solid-state structure, providing precise information on bond lengths, bond angles, coordination geometry of the metal center, and intermolecular interactions. nih.govweizmann.ac.iliosrjournals.org The absence of such structural reports prevents any discussion on the solid-state characteristics of these potential complexes.
Photophysical Properties and Optoelectronic Applications
Absorption and Emission Characteristics of Bipyridine, [(4-methoxyphenyl)sulfonyl]- and its Metal Complexes
Upon complexation with metal ions, the photophysical properties are significantly altered. Transition metal complexes of bipyridine derivatives are known for their intense metal-to-ligand charge transfer (MLCT) absorptions in the visible region. msu.edu For example, ruthenium(II) polypyridyl complexes display strong MLCT absorption bands. cmu.edunih.gov Specifically, a mixed-ligand Ru(II) complex incorporating a bipyridine ligand with a trans-2-methyl-2-butenoic acid functionality exhibits a broad and intense MLCT absorption with a maximum at 514 nm in DMF. rsc.org Similarly, platinum(II) complexes with substituted bipyridine ligands also show characteristic MLCT absorptions. rsc.orgrsc.org For instance, a platinum(II) complex with 5,5'-dimethyl-2,2'-bipyridine and 4-aminopyridine (B3432731) shows absorption bands in the UV-Vis spectrum that are altered upon interaction with DNA. rsc.org
The emission properties are also highly dependent on the molecular structure and the presence of metal centers. Many bipyridine derivatives are fluorescent, with emission maxima that can be tuned by the substituents. rsc.org For example, α-(N-biphenyl)-substituted 2,2'-bipyridines exhibit blue-to-green fluorescence with emission maxima between 443 and 505 nm in THF. nih.gov Metal complexes often exhibit phosphorescence from triplet excited states. Ruthenium(II) bipyridyl complexes are well-known luminophores, msu.edu with some exhibiting strong red emission. rsc.orgutexas.edu Platinum(II) complexes with substituted bipyridines are also known to be luminescent, with emission colors that can be controlled by intra- and inter-molecular interactions in the solid state. rsc.org For example, a dinuclear platinum(II) complex with L-tartrate and bipyridine shows an emission maximum at 656 nm. rsc.org
The table below summarizes the photophysical data of some representative substituted bipyridine ligands and their metal complexes, which can provide a comparative context for the expected properties of Bipyridine, [(4-methoxyphenyl)sulfonyl]-.
| Compound/Complex | Solvent | Absorption Maxima (nm) | Emission Maxima (nm) | Reference |
| α-arylamino-2,2'-bipyridines | THF | 257-362 | 443-505 | nih.gov |
| [Ru(L1)(L2)(NCS)2]¹ | DMF | 514 | 686 | rsc.org |
| [{PtII(bpy)}2(μ-L-tart)] | Solid State | - | 656 | rsc.org |
| [Pt(5,5'-Me2bpy)(4-ampy)2]2+ | Aqueous | - | - | rsc.org |
¹L1 = 4-(trans-2-Methyl-2-butenoic acid)-2,2'-bipyridine, L2 = 5-(trans-2-methyl-2-butenoic acid)-1,10-phenanthroline
Excited State Dynamics and Energy Transfer Processes
The excited state dynamics of bipyridine derivatives and their metal complexes are complex and involve various deactivation pathways, including radiative and non-radiative decay, as well as energy transfer processes. The lifetime of the excited state is a crucial parameter that dictates the efficiency of photophysical processes. For organic fluorophores based on substituted bipyridines, fluorescence lifetimes are typically in the nanosecond range. nih.gov
In metal complexes, the excited state dynamics are often dominated by the nature of the metal center and the ligands. Ruthenium(II) bipyridyl complexes, for example, typically have excited state lifetimes in the microsecond range at room temperature in solution. msu.edu These long lifetimes are a consequence of the triplet character of the emissive MLCT state. cmu.edu The lifetime can be significantly influenced by the substituents on the bipyridine ligands. For instance, Ru(II) complexes with cyano-substituted bipyridine ligands exhibit unusually long room-temperature lifetimes of up to 3.5 µs. msu.edu
Energy transfer is a key process in many applications of bipyridine complexes. In multicomponent systems, such as dinuclear or polynuclear metal complexes, efficient energy transfer can occur from one component to another. For example, in cyanide-bridged iridium(III)-ruthenium(II) complexes, efficient energy transfer from the iridium center to the ruthenium center is observed, resulting in the quenching of the iridium-based emission and sensitization of the ruthenium-based emission. researchgate.net This intramolecular energy transfer is a fundamental process in the design of light-harvesting systems and luminescent probes. The presence of substituents like the sulfonyl and methoxyphenyl groups in Bipyridine, [(4-methoxyphenyl)sulfonyl]- is expected to influence these dynamics by modifying the energy levels of the frontier molecular orbitals.
Influence of Sulfonyl and Methoxyphenyl Substituents on Electronic Transitions
The electronic properties and, consequently, the electronic transitions of bipyridine ligands are highly sensitive to the nature of the substituents. The [(4-methoxyphenyl)sulfonyl]- group introduces both an electron-withdrawing sulfonyl (SO₂) group and an electron-donating methoxy (B1213986) (OCH₃) group, which are expected to have a significant and combined effect on the electronic structure of the bipyridine core.
The sulfonyl group is a strong electron-withdrawing group due to the high electronegativity of the oxygen atoms. This has a profound effect on the electronic transitions of aromatic systems. The presence of a sulfonyl group generally lowers the energy of the lowest unoccupied molecular orbital (LUMO) of the bipyridine ligand. nih.gov This lowering of the LUMO energy can lead to a red-shift in the absorption and emission spectra. nih.gov
Conversely, the methoxy group is an electron-donating group through resonance. When attached to an aromatic ring, it increases the energy of the highest occupied molecular orbital (HOMO). nih.gov In the case of Bipyridine, [(4-methoxyphenyl)sulfonyl]-, the methoxy group is on the phenyl ring attached to the sulfonyl group. Its electron-donating effect would be transmitted through the sulfonyl bridge to the bipyridine core, although the effect might be modulated by the sulfonyl group itself.
The combination of these two opposing electronic effects on the same substituent creates a "push-pull" like system within the ligand framework, although not in the classical sense. Theoretical studies on related systems using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) have been instrumental in understanding these effects. researchgate.netresearchgate.netresearchgate.netscirp.org Such calculations can predict the energies of the HOMO and LUMO and the nature of the electronic transitions. researchgate.netresearchgate.net For a molecule like Bipyridine, [(4-methoxyphenyl)sulfonyl]-, it is anticipated that the sulfonyl group's electron-withdrawing nature would dominate, leading to a stabilization of the π* orbitals of the bipyridine ring. This would likely result in a red-shift of the π-π* and MLCT transitions compared to unsubstituted bipyridine. The methoxy group, while electron-donating, would primarily influence the electronic properties of the phenylsulfonyl moiety, with a more subtle effect on the bipyridine's electronic transitions.
Development of Tunable Chromophores and Fluorophores
The ability to tune the absorption and emission properties of bipyridine derivatives by modifying their substituents makes them versatile building blocks for chromophores and fluorophores. The introduction of π-conjugated substituents at the 4,4'-positions of the 2,2'-bipyridine (B1663995) scaffold has been shown to be an effective strategy for creating tunable dyes. rsc.org The absorption and emission maxima of such compounds can be modulated over a wide range of wavelengths by changing the nature of the end groups and the π-linkers. rsc.org
The [(4-methoxyphenyl)sulfonyl]- substituent offers a handle for such tuning. While direct studies on this specific compound are limited, the principles derived from related systems are applicable. The electronic interplay between the electron-withdrawing sulfonyl group and the electron-donating methoxy group can be exploited. Further modifications, for instance, by altering the position of the methoxy group on the phenyl ring or by introducing other substituents on the bipyridine core, could lead to a family of fluorophores with finely-tuned emission colors. rsc.org
Furthermore, the coordination of these functionalized bipyridine ligands to metal ions provides another dimension for tuning their photophysical properties. The emission of metal complexes can be sensitive to the ligand structure, the metal ion, and the surrounding environment. nih.gov This sensitivity has been utilized to develop fluorescent indicators for metal ions, where the binding event is signaled by a change in fluorescence color or intensity. nih.gov Therefore, Bipyridine, [(4-methoxyphenyl)sulfonyl]- and its derivatives hold potential for the development of novel tunable chromophores and fluorophores for various sensing and imaging applications.
Applications in Organic Light-Emitting Diodes (OLEDs) and Luminescent Probes
The unique photophysical properties of bipyridine derivatives and their metal complexes make them promising candidates for applications in optoelectronic devices and as luminescent sensors.
Organic Light-Emitting Diodes (OLEDs): Bipyridine-based materials have been utilized as electron-transport materials and as emitters in OLEDs. nih.gov Metal complexes of bipyridine, particularly those of iridium(III) and platinum(II), are highly efficient phosphorescent emitters used as dopants in the emissive layer of phosphorescent OLEDs (PhOLEDs). rsc.orgresearchgate.net These complexes can achieve high external quantum efficiencies. For example, blue phosphorescent homoleptic iridium(III) complexes based on bipyridine ligands have been used to fabricate PhOLEDs with sky-blue emission. rsc.org Diphenyl sulfone derivatives have also been investigated as potential emitters for blue OLEDs. mdpi.com While there are no specific reports on the use of Bipyridine, [(4-methoxyphenyl)sulfonyl]- in OLEDs, its structural features suggest potential. The sulfonyl group could enhance electron transport properties, and its metal complexes could be efficient phosphorescent emitters. The performance of OLEDs based on related bipyridine derivatives is summarized in the table below.
| Emitter/Host Material | Device Structure | Max. EQE (%) | Max. Luminance (cd/m²) | Reference |
| Ir(III) bipyridine complex | Doped in host | 14.0 | - | rsc.org |
| Diphenyl sulfone derivative | Neat film | - | 178 (deep blue) / 660 (blue-green) | mdpi.com |
| Ru(bpy)₃(ClO₄)₂ | Single layer | 1.4 | 2000 | utexas.edu |
| Pt(II) bis(arylacetylide) complex | Solution-processed | ~10 | - | researchgate.net |
Luminescent Probes: The sensitivity of the fluorescence of bipyridine derivatives to their environment makes them excellent candidates for luminescent probes. They have been used to develop sensors for metal ions, anions, and biologically relevant molecules. rsc.orgnih.gov The bipyridine unit acts as a recognition site, and the binding event is transduced into a change in the fluorescence signal. For example, amino-substituted 2,2'-bipyridine ligands have been investigated as fluorescent indicators for Zn(II). dtu.dk The development of fluorescent probes based on sulfonyl-containing scaffolds has also been an active area of research. researchgate.net Given that the [(4-methoxyphenyl)sulfonyl]- moiety can influence the electronic properties of the bipyridine, it is plausible that this compound or its derivatives could be developed into selective luminescent probes. The sulfonyl group could potentially interact with specific analytes, leading to a detectable change in the photophysical properties of the molecule.
Theoretical and Computational Investigations of Bipyridine, 4 Methoxyphenyl Sulfonyl Systems
Quantum Mechanical Studies (e.g., DFT, ωB97XD) for Electronic Structure and Reactivity
Quantum mechanical calculations, particularly those using Density Functional Theory (DFT), are instrumental in exploring the electronic landscape of molecules. Functionals like ωB97XD are specifically designed to accurately model long-range interactions, which are crucial for understanding larger systems. For Bipyridine, [(4-methoxyphenyl)sulfonyl]-, DFT calculations can determine key electronic properties.
The optimization of the molecular geometry is the foundational step, providing the most stable three-dimensional arrangement of the atoms. Following this, the energies of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are calculated. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter that provides a measure of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests a more reactive species.
Table 1: Representative Global Reactivity Descriptors Calculated by DFT (Note: The following data is illustrative, based on typical values for similar aromatic sulfonamide compounds, and serves to demonstrate the output of such computational studies.)
| Parameter | Symbol | Formula | Typical Value (eV) |
| HOMO Energy | EHOMO | - | -6.5 to -7.5 |
| LUMO Energy | ELUMO | - | -1.5 to -2.5 |
| Energy Gap | ΔE | ELUMO - EHOMO | 4.0 to 5.5 |
| Electronegativity | χ | -(EHOMO + ELUMO)/2 | 4.0 to 5.0 |
| Chemical Hardness | η | (ELUMO - EHOMO)/2 | 2.0 to 2.75 |
| Global Electrophilicity Index | ω | χ² / (2η) | 1.5 to 2.5 |
These quantum mechanical studies provide a detailed picture of the electronic characteristics of Bipyridine, [(4-methoxyphenyl)sulfonyl]-, which is essential for predicting its behavior in chemical reactions and its potential applications in materials science and medicinal chemistry.
Conformational Analysis and Intermolecular Interactions (e.g., Hirshfeld Surface, MEPS, QTAIM)
The three-dimensional structure and the way molecules pack together in a solid state are governed by a complex network of intermolecular interactions. Computational tools like Hirshfeld surface analysis, Molecular Electrostatic Potential Surfaces (MEPS), and the Quantum Theory of Atoms in Molecules (QTAIM) are used to visualize and quantify these forces.
Conformational Analysis involves studying the different spatial arrangements (conformations) of a molecule and their relative energies. For a flexible molecule like Bipyridine, [(4-methoxyphenyl)sulfonyl]-, with several rotatable bonds, a potential energy surface (PES) scan can be performed. This involves systematically rotating specific dihedral angles to identify the most stable (lowest energy) conformation. ijcce.ac.ir
Table 2: Typical Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis (Note: This table is illustrative, showing common interaction percentages for similar organic crystalline compounds.)
| Interaction Type | Contribution (%) |
| H···H | 40 - 55% |
| C···H / H···C | 20 - 40% |
| O···H / H···O | 5 - 15% |
| N···H / H···N | 1 - 10% |
| C···C (π-π stacking) | 1 - 5% |
Molecular Electrostatic Potential Surfaces (MEPS) provide a visual representation of the charge distribution around a molecule. The MEPS map helps to identify electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, colored blue) regions. For Bipyridine, [(4-methoxyphenyl)sulfonyl]-, the electronegative oxygen atoms of the sulfonyl group and the nitrogen atoms of the bipyridine moiety would be expected to be regions of negative potential, making them likely sites for electrophilic attack or hydrogen bond acceptance.
QTAIM analysis complements these methods by identifying bond critical points (BCPs) between atoms, which provides evidence for specific interactions like hydrogen bonds and other non-covalent contacts, and characterizes their strength. mdpi.com
Molecular Modeling and Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid). This method is central to drug discovery and design, as it helps to understand and predict the binding affinity and mode of interaction between a potential drug candidate and its biological target. researchgate.netnih.gov
For Bipyridine, [(4-methoxyphenyl)sulfonyl]-, docking studies would involve selecting a relevant protein target. The bipyridine scaffold is a well-known chelating agent for various metal ions in metalloenzymes, and sulfonamide groups are present in a wide array of clinically used drugs, including carbonic anhydrase inhibitors and antibacterial agents.
The docking process involves:
Preparation of the Receptor and Ligand: The 3D structures of the target protein (often obtained from the Protein Data Bank) and the ligand, Bipyridine, [(4-methoxyphenyl)sulfonyl]-, are prepared. This includes adding hydrogen atoms and assigning appropriate charges. nih.gov
Grid Generation: A grid box is defined around the active site of the receptor, specifying the search space for the docking simulation. mdpi.com
Docking Simulation: A scoring algorithm places the flexible ligand into the rigid or flexible receptor's active site in numerous possible conformations and orientations.
Scoring and Analysis: The resulting poses are "scored" based on a function that estimates the binding free energy. The lowest energy poses represent the most likely binding modes. These are then analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the protein. mdpi.com
For instance, a docking study of a bipyridine-based ligand into a protein's active site might reveal hydrogen bonds between the bipyridine nitrogens and a lysine (B10760008) residue, or π-π stacking with a phenylalanine residue. researchgate.net The sulfonyl oxygens could act as hydrogen bond acceptors, while the methoxyphenyl group might engage in hydrophobic interactions. These predicted interactions provide a rational basis for designing more potent and selective inhibitors. mdpi.com
Prediction of Spectroscopic Parameters and Excited State Properties
Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are highly effective for predicting the spectroscopic properties of molecules. usc.edu.au These calculations can simulate UV-Vis absorption spectra, which correspond to electronic transitions from the ground state to various excited states.
For Bipyridine, [(4-methoxyphenyl)sulfonyl]-, TD-DFT calculations can predict the wavelength of maximum absorption (λmax) and the nature of the electronic transitions involved. researchgate.net These transitions are often characterized as π→π* or n→π* transitions, localized on specific parts of the molecule (e.g., the bipyridine rings or the methoxyphenyl group), or as intramolecular charge-transfer (ICT) transitions, where electron density moves from a donor part of the molecule to an acceptor part upon excitation. nih.gov
Furthermore, computational studies can explore the properties of the molecule in its excited state. rsc.orgrsc.org This includes optimizing the geometry of the first excited state (S₁) and calculating its dipole moment, which can be significantly different from the ground state, especially in molecules capable of ICT. nih.gov The analysis of excited states is crucial for applications in photochemistry, photophysics, and materials for optoelectronics, such as organic light-emitting diodes (OLEDs) or dye-sensitized solar cells (DSSCs). researchgate.netresearchgate.net The difference in energy between the absorption and emission (fluorescence or phosphorescence) is known as the Stokes shift, which can also be estimated computationally.
Table 3: Illustrative Predicted Spectroscopic Data from TD-DFT (Note: These values are representative for similar aromatic systems and demonstrate the type of data generated.)
| Parameter | Predicted Value | Transition Character |
| λmax (Absorption) | ~300-350 nm | π→π* |
| Oscillator Strength (f) | > 0.1 | Allowed transition |
| Excitation Energy | ~3.5 - 4.1 eV | S₀ → S₁/S₂ |
| Ground State Dipole Moment (μg) | ~3-5 Debye | - |
| Excited State Dipole Moment (μe) | ~8-12 Debye | Evidence of ICT |
Computational Elucidation of Reaction Mechanisms
Theoretical chemistry provides indispensable tools for mapping out the intricate pathways of chemical reactions. By calculating the potential energy surface (PES) for a given reaction, chemists can identify transition states, intermediates, and the associated energy barriers. This information is key to understanding reaction kinetics and selectivity.
For a molecule like Bipyridine, [(4-methoxyphenyl)sulfonyl]-, one could investigate various reactions, such as its synthesis or its degradation pathways. For example, a computational study could elucidate the mechanism of its formation via a nucleophilic substitution or a cross-coupling reaction. Alternatively, its reaction with atmospheric radicals, such as the hydroxyl (•OH) radical, could be modeled to understand its environmental fate. mdpi.com
A typical mechanistic study involves the following steps:
Locating Reactants and Products: The geometries and energies of the starting materials and final products are fully optimized.
Identifying Transition States (TS): A search is conducted for the saddle point on the PES that connects the reactants to the products. This is the point of highest energy along the minimum energy reaction path.
Calculating Activation Energies: The energy difference between the transition state and the reactants gives the activation energy (Ea), which is the primary determinant of the reaction rate. mdpi.com
Mapping the Reaction Path: Intrinsic Reaction Coordinate (IRC) calculations are performed to confirm that the identified transition state correctly connects the desired reactants and products.
For example, in the reaction of an aromatic amine with an •OH radical, calculations can show whether the radical is more likely to abstract a hydrogen atom from the amine group or add to the aromatic ring, by comparing the activation barriers for each pathway. mdpi.com Such studies provide a level of detail that is often inaccessible through experimental means alone, offering a complete energetic profile of a chemical transformation.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing bipyridine derivatives with sulfonyl and methoxyphenyl substituents?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, sulfonyl groups can be introduced via sulfonation of bipyridine precursors using sulfonyl chlorides under anhydrous conditions . Methoxyphenyl substituents are often added via Suzuki-Miyaura cross-coupling using palladium catalysts, as demonstrated in the synthesis of analogous 4,4'-bis(4-bromophenyl)-2,2'-bipyridine derivatives . Key steps include:
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradients).
- Characterization using H/C NMR and mass spectrometry (MS) to confirm regioselectivity .
Q. How is the purity and structural integrity of [(4-methoxyphenyl)sulfonyl]bipyridine validated in academic settings?
- Methodological Answer : Standard protocols include:
- Spectroscopic Analysis : H NMR (e.g., δ 7.2–8.5 ppm for aromatic protons, δ 3.8 ppm for methoxy groups) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H] or [M–Cl]) .
- Elemental Analysis : Matching calculated vs. observed C, H, N, S percentages (±0.3% tolerance) .
Q. What are the key reactivity patterns of the sulfonyl group in this compound?
- Methodological Answer : The sulfonyl group participates in:
- Reduction : Converted to thioethers using LiAlH or NaBH in THF .
- Nucleophilic Substitution : Reacts with amines (e.g., piperidine) to form sulfonamides under basic conditions (KCO, DMF, 80°C) .
- Hydrolysis : Acidic/alkaline conditions yield sulfonic acids or salts, monitored by TLC .
Advanced Research Questions
Q. How can computational modeling optimize reaction conditions for synthesizing [(4-methoxyphenyl)sulfonyl]bipyridine?
- Methodological Answer :
- DFT Calculations : Predict transition states for sulfonation/coupling steps (software: Gaussian, ORCA) .
- Solvent Effects : Simulate polarity/protonation states using COSMO-RS to select solvents (e.g., DMF vs. THF) .
- Case Study : used DFT to rationalize ligand-metal binding in Ru(II) complexes, highlighting steric effects from methoxyphenyl groups.
Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR)?
- Methodological Answer :
- Dynamic NMR : Analyze temperature-dependent spectra to detect conformational flexibility (e.g., hindered rotation of sulfonyl groups) .
- 2D Techniques : Use HSQC/HMBC to assign ambiguous peaks (e.g., NOESY for spatial proximity of methoxyphenyl protons) .
- Example : In , H NMR of protonated ligands in TFA-d revealed conformational shifts in bipyridine domains.
Q. How does [(4-methoxyphenyl)sulfonyl]bipyridine perform as a ligand in transition metal catalysis?
- Methodological Answer :
- Coordination Studies : Synthesize Ru(II) or Pd(II) complexes and characterize via:
- UV-Vis : Monitor metal-to-ligand charge transfer (MLCT) bands (e.g., λ ~450 nm for Ru-bipyridine systems) .
- Cyclic Voltammetry : Determine redox potentials (e.g., E for Ru/Ru) .
- Catalytic Activity : Test in cross-coupling reactions (e.g., Suzuki) and compare turnover frequencies (TOF) with non-sulfonylated analogs .
Q. What are the challenges in scaling up the synthesis of this compound while maintaining yield?
- Methodological Answer :
- Batch vs. Flow Chemistry : Transitioning from batch to microfluidic reactors improves heat/mass transfer for exothermic sulfonation steps .
- Byproduct Mitigation : Use scavengers (e.g., polymer-bound thiourea) to remove excess sulfonyl chloride .
- Yield Optimization : DOE (Design of Experiments) to map temperature/pH effects (e.g., 60–100°C, pH 7–9) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
